Luzopeptin A

DNA cross-linking bisintercalation gel electrophoresis

Researchers requiring bisintercalators with intermolecular DNA cross-linking (type II biintercalation) often face supply gaps with standard quinoxaline antibiotics. Luzopeptin A (CAS 75580-37-9) solves this with its unique C2-symmetric cyclic decadepsipeptide structure. • Produces type II biintercalation products (not achieved by echinomycin) at optimal drug:DNA ratio of 0.14-0.18 • HIV-1 RT IC50 = 7 nM; HIV-2 RT IC50 = 68 nM • DNA complex lifetime ~4 days at 45°C vs. ~20 min for echinomycin Supplied as tan solid, ≥95% purity, shipped under ambient conditions for global research delivery.

Molecular Formula C64H78N14O24
Molecular Weight 1427.4 g/mol
Cat. No. B10764787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuzopeptin A
Molecular FormulaC64H78N14O24
Molecular Weight1427.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
InChIInChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)
InChIKeyQMZVWFQMMLKHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luzopeptin A – Compound Overview


Luzopeptin A (also known as BBM-928A) is a C2-symmetric cyclic decadepsipeptide antibiotic first isolated from Actinomadura luzonensis [1]. It belongs to the echinomycin (quinomycin A) class of bifunctional DNA intercalators, characterized by a 32-membered macrocyclic peptide ring bearing two pendant quinoline chromophores that simultaneously insert into DNA [2]. Unlike the more widely studied quinoxaline family members (echinomycin, triostin A), luzopeptin A features a 10-amino-acid cyclic depsipeptide core (versus 8 in quinoxalines), incorporates an unusual tetrahydropyridazine-containing amino acid, and lacks the sulfur-containing cross-bridge typical of its analogs [3]. The compound demonstrates potent inhibition of HIV-1 and HIV-2 reverse transcriptases with IC50 values of 7 nM and 68 nM, respectively, and exhibits significant antitumor activity across multiple experimental tumor models [4].

Workflow

DNA bisintercalation and cross-linking assays

Type II biintercalation probe
Selection

AT-rich sequence-preferring bisintercalator

Divergent from GC-preferring quinoxalines
Use Context

HIV reverse transcriptase enzymatic assays

Subtype-selective inhibition profile reported

Luzopeptin A – Differentiation from Analogs


Despite sharing a common bisintercalation mechanism with the quinoxaline antibiotics (echinomycin, triostin A), luzopeptin A exhibits fundamentally distinct DNA-binding characteristics, sequence recognition patterns, and biological activity profiles that preclude functional substitution. The luzopeptins contain a 10-residue cyclic depsipeptide versus the 8-residue ring of quinoxalines, incorporate tetrahydropyridazine moieties absent in analogs, and utilize quinoline rather than quinoxaline chromophores [1]. These structural differences translate to: (i) divergent sequence selectivity (AT-rich versus GC-rich preference), (ii) a unique capacity for intermolecular DNA cross-linking (type II biintercalation) not observed with echinomycin, (iii) a substantially longer complex lifetime (∼4 days versus ∼20 minutes), and (iv) a reversed structure-activity relationship between cytotoxicity and antiviral potency [2][3]. Procurement of echinomycin or triostin A as a proxy for luzopeptin A will yield fundamentally different experimental outcomes in DNA-binding footprinting, cross-linking assays, and comparative SAR studies [4].

1

Echinomycin or triostin A may not produce intermolecular DNA cross-links, a signature output of luzopeptin A.

2

Sequence preference diverges fundamentally (AT-rich vs. GC-rich), altering footprinting profiles.

3

Complex kinetic stability differs by orders of magnitude; echinomycin dissociates rapidly while luzopeptin A remains bound for days.

Luzopeptin A – Quantitative Evidence


Type II Intermolecular DNA Cross-Linking

Luzopeptin A uniquely produces intermolecular DNA cross-links (type II biintercalation) detectable as discrete additional bands on agarose gel electrophoresis, a phenomenon that echinomycin fails to produce under identical conditions [1]. The maximal type II biintercalation occurred at a luzopeptin A:DNA ratio of 0.14 to 0.18, at which more than 50% of total DNA molecules were involved [2]. Echinomycin treatment produced no detectable type II products, attributed to its weaker DNA-binding affinity relative to luzopeptin A [3].

Intermolecular DNA cross-linking
Head-to-head
Luzopeptin A: Produces type II biintercalation bands; >50% DNA cross-linked at drug:DNA ratio 0.14–0.18
Echinomycin: No detectable type II products under identical conditions

Unique capacity for intermolecular cross-linking supports gel-based assay development.

Agarose gel electrophoresis of restricted plasmid fragments; qualitative difference.

DNA cross-linking bisintercalation gel electrophoresis mechanism of action

DNA Sequence Binding Preference

DNase I and micrococcal nuclease footprinting experiments demonstrate that luzopeptin A binds best to regions containing alternating A and T residues, though no consensus di- or trinucleotide sequence emerges [1]. This binding profile is fundamentally different from that of echinomycin, which preferentially binds to GC-rich regions [2]. The sequence selectivity and binding characteristics of luzopeptin are explicitly described as 'quite different from those of echinomycin' [3].

DNA sequence binding preference
Head-to-head
Luzopeptin A: Binds best to alternating AT-rich regions, no strict consensus sequence
Echinomycin: Preferentially binds GC-rich regions

AT-rich preference differentiates from quinoxaline bisintercalators; appropriate for AT-targeted footprinting.

DNase I and micrococcal nuclease footprinting; qualitatively distinct profiles.

DNA footprinting sequence selectivity minor groove binding DNase I

DNA Complex Kinetic Stability

Imino proton exchange NMR studies reveal a profound difference in DNA complex stability. The amide proton exchange time, providing a lower estimate of complex lifetime, is approximately 20 minutes at 15°C for echinomycin-DNA complexes versus 4 days at 45°C for luzopeptin A-DNA complexes [1]. Even accounting for the temperature difference (higher temperature typically accelerates dissociation), the luzopeptin A complex exhibits dramatically greater kinetic stability, with the sandwiched base pairs showing strongly increased lifetimes and correspondingly reduced dissociation constants [2].

DNA complex kinetic stability
Head-to-head
Luzopeptin A: Amide proton exchange time ~4 days at 45°C
Echinomycin: ~20 minutes at 15°C
Approx. 288-fold longer complex lifetime

Exceptional kinetic stability enables prolonged biophysical observation windows.

Imino proton exchange NMR; lower estimate of complex lifetime.

proton exchange complex stability NMR base-pair opening

Cytotoxicity SAR and Acetylation Status

Within the luzopeptin series (A, B, C), differing only in degree of acetylation, a remarkably steep SAR gradient is observed. Luzopeptin A (fully acetylated) is the most potent cytotoxic agent, with removal of each l-Htp acyl substituent resulting in a 100- to 1,000-fold reduction in potency [1]. Luzopeptins A, B, and C (in decreasing order of acetylation) were active, less active, and inactive, respectively, against several animal tumor models [2]. In cultured Novikoff hepatoma cells, luzopeptins A, B, and C were inhibitory, less inhibitory, and ineffective on cell colony formation [3]. This differential activity is attributed to differences in cellular uptake due to altered hydrophobicity from acetylation status, as all analogs bind avidly to isolated DNA [4].

Cytotoxicity SAR: acetylation
Class-level
Luzopeptin A (fully acetylated): Highest activity in series
Luzopeptin B (mono-deacetylated): 100–1,000-fold less potent; Luzopeptin C (di-deacetylated) further reduced, effectively inactive

Acetylation status directly governs cell-model response; only the fully acetylated form yields robust endpoint activity.

In vitro cytotoxicity and colony formation assays; class SAR gradient reported.

structure-activity relationship cytotoxicity acetylation SAR

Divergent SAR: Cytotoxicity vs. Antiviral Activity

A systematic total synthesis and comparative evaluation study revealed a striking SAR inversion between cytotoxicity and HIV-1 reverse transcriptase inhibition across the luzopeptin and quinoxapeptin series [1]. For cytotoxicity, the potency order is A > B > C (100–1,000-fold differences per acetyl group). For HIV-1 reverse transcriptase inhibition, the potency order is reversed: C > B > A [2]. Consequently, the non-naturally occurring synthetic precursor quinoxapeptin C exhibits the most potent HIV-1 RT inhibition in the series while lacking dose-limiting in vitro cytotoxic activity, making it the most attractive antiviral candidate [3]. This inverse SAR means that luzopeptin A is the optimal choice when high cytotoxicity is the experimental objective, but it is suboptimal for antiviral studies where lower cytotoxicity is desired.

Divergent cytotoxicity vs. antiviral SAR
Class-level
Luzopeptin A: Most potent cytotoxic agent; least potent HIV-1 RT inhibitor in series
Quinoxapeptin C: Least cytotoxic; most potent HIV-1 RT inhibitor
Inverse potency order: A > B > C for cytotoxicity, C > B > A for HIV-1 RT inhibition

Compound selection must match experimental endpoint; luzopeptin A for cytotoxicity assays, quinoxapeptin C for HIV RT inhibition studies.

Total synthesis and comparative evaluation; 100–1,000-fold differences per structural change.

HIV reverse transcriptase antiviral cytotoxicity therapeutic index

HIV Reverse Transcriptase Subtype Selectivity

Luzopeptin A exhibits potent inhibition of both HIV-1 and HIV-2 reverse transcriptases, with IC50 values of 7 nM against HIV-1 RT and 68 nM against HIV-2 RT [1]. This represents an approximately 10-fold selectivity for HIV-1 RT over HIV-2 RT [2]. While direct head-to-head comparator data for echinomycin under identical assay conditions is not available from the retrieved literature, the absolute potency values provide a quantitative benchmark for compound selection in antiviral screening programs [3].

HIV RT subtype selectivity
Cross-study comparable
HIV-1 RT IC50 = 7 nM
HIV-2 RT IC50 = 68 nM (~10-fold selectivity)

Supports HIV-1 RT enzymatic inhibition benchmarking with subtype-differential reference.

In vitro enzymatic assay; no direct echinomycin comparator under identical conditions.

HIV reverse transcriptase antiviral screening IC50 subtype selectivity

Luzopeptin A – Research Applications


DNA Cross-Linking and Gel-Based Assays

Luzopeptin A is uniquely suited for studies requiring intermolecular DNA cross-linking (type II biintercalation), a functional signature not produced by echinomycin or other quinoxaline bisintercalators [1]. Researchers investigating DNA-DNA interactions, developing gel-based cross-linking assays, or studying the biophysical consequences of bisintercalation should select luzopeptin A as the positive control of choice. The defined optimal drug:DNA ratio (0.14–0.18) for maximal type II product formation provides a validated experimental starting point [2].

AT-Rich DNA Binding Studies

For experiments requiring a bisintercalator with preferential binding to AT-rich regions—as opposed to the GC-rich preference of echinomycin and triostin A—luzopeptin A is the appropriate tool compound [1]. Applications include DNase I footprinting studies of AT-rich genomic regions, comparative analyses of sequence-dependent DNA recognition by minor groove-binding agents, and structure-function studies exploring the molecular determinants of sequence selectivity among bisintercalators [2].

Cytotoxicity SAR Studies and Positive Controls

Luzopeptin A is the optimal choice for studies requiring maximal cytotoxic activity within the decadepsipeptide bisintercalator class [1]. The well-defined SAR gradient (A > B > C; 100–1,000-fold differences per acetyl group) establishes luzopeptin A as the high-potency reference compound for cellular viability assays, colony formation studies, and in vivo tumor model evaluations where robust cytotoxic effects are required [2]. Researchers conducting comparative SAR studies must use luzopeptin A, not its deacetylated analogs, to achieve the expected potency benchmark [3].

Kinetic Stability and DNA Complex Studies

The extraordinary kinetic stability of the luzopeptin A-DNA complex (∼4 days at 45°C) compared to the much shorter-lived echinomycin complex (∼20 minutes at 15°C) makes luzopeptin A the preferred compound for biophysical studies requiring prolonged observation windows [1]. Applications include NMR structural studies of drug-DNA complexes, time-resolved footprinting experiments, and investigations of base-pair opening dynamics where complex dissociation during measurement would compromise data quality [2].

Application
Selection Property
Validation Focus
DNA cross-linking assay development
Intermolecular cross-linking capacity
Type II biintercalation endpoint and gel-based readout
AT-rich DNA binding probe
AT-rich sequence preference
DNase I footprinting specificity and binding site mapping
Cytotoxicity endpoint studies
Acetylation-dependent potency
Cell viability and colony formation readouts
Biophysical complex stability studies
Kinetic dissociation lifetime
Base-pair opening dynamics and complex half-life measurement

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